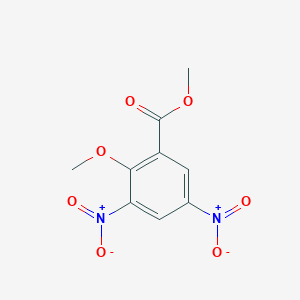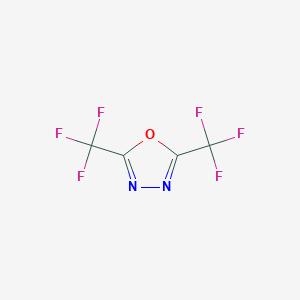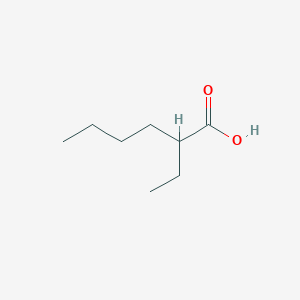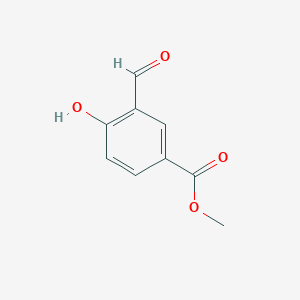![molecular formula C20H34O2 B157372 [1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale CAS No. 1857-24-5](/img/structure/B157372.png)
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale is a natural product that belongs to the class of sesquiterpenes. It is commonly known as patchouli alcohol and is obtained from the leaves of the patchouli plant (Pogostemon cablin). Patchouli oil is widely used in the perfume industry due to its unique aroma. However, recent scientific studies have shown that patchouli alcohol has several potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of patchouli alcohol is not fully understood. However, several studies have suggested that it may exert its therapeutic effects through multiple pathways, including the modulation of various signaling pathways, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Patchouli alcohol has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Patchouli alcohol has been shown to have a neuroprotective effect by improving cognitive function and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Patchouli alcohol has several advantages for lab experiments. It is a natural product that is readily available and has low toxicity. It can be easily synthesized using chemical or biotransformation methods. However, the limitations of patchouli alcohol include its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
Several future directions for the research of patchouli alcohol can be identified. These include the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Further studies are needed to elucidate the mechanism of action of patchouli alcohol and to identify its molecular targets. The development of novel synthetic methods for patchouli alcohol and its derivatives may also lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Patchouli alcohol has been extensively studied for its potential therapeutic properties. It has been reported to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Several studies have also shown that patchouli alcohol can modulate the immune system and improve cognitive function.
Eigenschaften
CAS-Nummer |
1857-24-5 |
|---|---|
Produktname |
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale |
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
MJHWZTRFACWHTA-AKZLODSSSA-N |
Isomerische SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
Kanonische SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
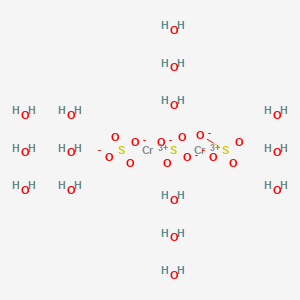
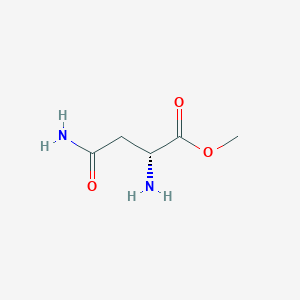
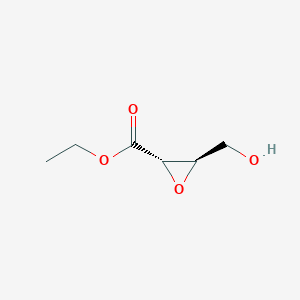
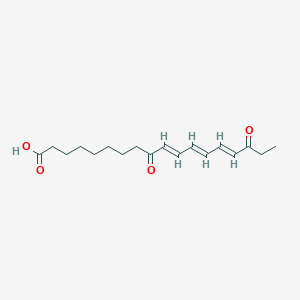
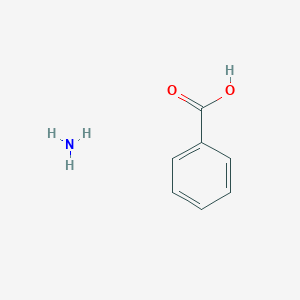
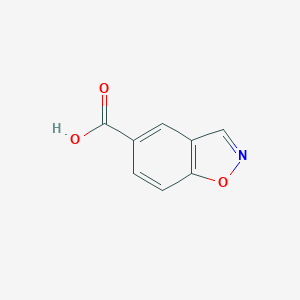
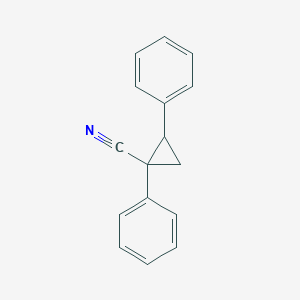
![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
